molecular formula C13H20N2O4S2 B2729185 N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide CAS No. 2034382-82-4

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide

Cat. No. B2729185
CAS RN: 2034382-82-4
M. Wt: 332.43
InChI Key: MDYBTWNPRPZZQC-UHFFFAOYSA-N
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Description

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide exerts its inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The inhibition of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide by N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce amyloid beta accumulation in Alzheimer's disease, improve glucose tolerance and insulin sensitivity in diabetes, and have mood-stabilizing effects in bipolar disorder.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide in lab experiments is its potent inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide, which allows for the investigation of various cellular processes that are regulated by the enzyme. However, one limitation is that it may have off-target effects on other kinases, leading to potential complications in the interpretation of experimental results.

Future Directions

There are several future directions for the study of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore its mechanism of action in more detail, including the identification of downstream targets and signaling pathways. Additionally, the development of more selective N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide inhibitors may help to overcome the potential off-target effects of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide.

Synthesis Methods

The synthesis of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide involves the reaction of 2-phenylthioacetic acid with thionyl chloride to form 2-phenylthioacetyl chloride. The resulting compound is then reacted with N,N-dimethyl-1,4-thiazepane to form N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide. The final step involves the oxidation of the sulfonamide using hydrogen peroxide to form N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide.

Scientific Research Applications

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has been extensively studied in scientific research due to its potent inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide. It has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. In cancer research, N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce amyloid beta accumulation. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In bipolar disorder research, it has been shown to have mood-stabilizing effects.

properties

IUPAC Name

N,N-dimethyl-1,1-dioxo-7-phenyl-1,4-thiazepane-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-14(2)21(18,19)15-9-8-13(20(16,17)11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYBTWNPRPZZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide

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